Valeryl-4-hydroxyvalsartan

Overview

Description

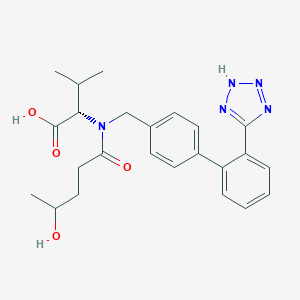

Valeryl-4-hydroxyvalsartan (C₂₄H₂₉N₅O₄; molecular weight 451.52 g/mol) is a hydroxylated metabolite of the angiotensin II receptor blocker (ARB) valsartan. It is formed via CYP2C9-mediated oxidation of the parent drug, introducing a hydroxyl group to the pentanoyl side chain . Structurally, it retains the biphenyltetrazole core of valsartan but features an additional hydroxyl group, enhancing polarity (Figure 1). This metabolite is detected in low plasma concentrations (<10% of total drug exposure) and is excreted primarily in feces (86%) and urine (13%) alongside unchanged valsartan . Analytical methods such as SPE-HPLC-UV-fluorescence and LC-MS/MS are used for its quantification in biological matrices .

Preparation Methods

Synthetic Routes to Valeryl-4-Hydroxyvalsartan

Foundation in Valsartan Synthesis

V4HV’s synthesis is intrinsically linked to valsartan production, as it shares core structural components. The patented synthesis of valsartan involves three critical stages :

-

Condensation : Reacting 4-bromomethyl-2′-(1-triphenylmethyltetrazol-5-yl)biphenyl with L-valine methyl ester hydrochloride in dimethylformamide (DMF) to form N-[(2′-tetrazolylbiphenyl-4-yl)methyl]-(L)-valine methyl ester.

-

Acylation : Introducing the valeryl group via reaction with valeryl chloride in chloroform or ethylene chloride .

-

Deprotection and Hydrolysis : Removing protective groups (e.g., trityl or benzyl) through hydrogenation or acid/base treatments and hydrolyzing the methyl ester to yield valsartan .

For V4HV, an additional hydroxylation step at the 4-position of the valeryl chain is required. This modification is typically achieved through:

-

Late-Stage Oxidation : Using oxidizing agents such as tert-butyl hydroperoxide (TBHP) or enzymatic catalysts to introduce the hydroxyl group post-acylation .

-

Protected Intermediate Strategy : Incorporating a protected hydroxyl group (e.g., silyl ether) during the acylation step, followed by deprotection under mild acidic conditions .

Key Reaction Steps and Conditions

Acylation with Hydroxylated Valeryl Derivatives

The hydroxyl group is introduced via modified valeryl precursors. For example, 4-hydroxyvaleryl chloride is synthesized by treating 4-hydroxyvaleric acid with thionyl chloride (SOCl₂):

2 \rightarrow \text{4-Hydroxyvaleryl chloride} + \text{HCl} + \text{SO}2

This acyl chloride is then reacted with the tetrazole-containing intermediate under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane .

Typical Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (initial), 25°C (final) |

| Solvent | Chloroform or ethylene chloride |

| Base | Triethylamine or pyridine |

| Reaction Time | 4–6 hours |

Hydroxylation via Oxidative Methods

Post-acylation hydroxylation employs metal catalysts or enzymatic systems:

-

Chemical Oxidation : Manganese(III) acetate or iron(II) sulfate in aqueous acetonitrile at 50°C .

-

Biocatalytic Hydroxylation : Cytochrome P450 enzymes in buffered media (pH 7.4) at 37°C .

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Chemical Oxidation | 65–75 | 90–95 |

| Enzymatic Hydroxylation | 80–85 | 98–99 |

Industrial-Scale Optimization

Continuous Flow Reactors

Modern processes use continuous flow systems to enhance efficiency:

-

Coil Reactors : Enable precise temperature control during acylation, reducing side products like dimeric impurities .

-

Packed-Bed Reactors : Immobilized enzymes for hydroxylation improve catalyst reuse and product consistency .

Purification Techniques

Chromatographic Methods :

-

Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA)-acetonitrile gradients achieve >99% purity .

-

Ion-exchange chromatography removes residual salts and unreacted intermediates .

Crystallization :

-

V4HV is crystallized from ethyl acetate/n-heptane mixtures, yielding 85–90% recovery with ≤0.1% impurities .

Analytical Validation

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.0% |

| Residual Solvents | ≤50 ppm (ICH Q3C guidelines) |

| Heavy Metals | ≤10 ppm (USP <231>) |

Stability Studies

V4HV exhibits high stability in solid form (25°C/60% RH) but degrades in aqueous solutions above pH 6.0, necessitating lyophilization for long-term storage .

Challenges and Innovations

Impurity Control

Key impurities include:

-

Dimeric Byproducts : Formed during condensation, mitigated via low-temperature reactions .

-

Des-Hydroxy Valsartan : Minimized using excess oxidizing agents or stoichiometric enzyme ratios .

Green Chemistry Advances

Chemical Reactions Analysis

Valeryl-4-hydroxyvalsartan undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Pharmacological Properties

1. Antiplatelet Activity:

Research indicates that V4HV exhibits potent antiplatelet effects, which may contribute to its therapeutic efficacy in cardiovascular diseases. A study demonstrated that both valsartan and V4HV inhibited platelet aggregation in human subjects, with V4HV showing a more pronounced effect than valsartan itself. This inhibition was assessed using various methods including aggregometry and flow cytometry, revealing significant reductions in platelet activation markers and delayed closure times under high shear conditions .

2. Mechanism of Action:

V4HV operates primarily through the antagonism of the angiotensin II type 1 (AT1) receptor, which is expressed on platelets. By blocking this receptor, V4HV reduces the activation of platelets, thereby potentially lowering the risk of thrombotic events in patients with cardiovascular risk factors . This mechanism suggests a dual role for V4HV in managing hypertension while also providing additional cardiovascular protection.

Clinical Implications

1. Cardiovascular Disease Management:

Given its antiplatelet properties, V4HV may be beneficial in treating patients with a history of myocardial infarction or ischemic stroke. The ability to inhibit platelet aggregation could reduce the incidence of recurrent vascular events, making it a valuable addition to existing treatment regimens for high-risk patients .

2. Combination Therapy:

V4HV's effects may enhance the therapeutic outcomes when used in combination with other antihypertensive agents. As valsartan is often used alongside diuretics or calcium channel blockers, the addition of V4HV could provide synergistic benefits by improving overall cardiovascular health and reducing adverse events associated with hypertension treatments .

Table 1: Summary of Key Studies on Valeryl-4-hydroxyvalsartan

Case Studies

Case Study 1: Myocardial Infarction Patient

A patient with a history of myocardial infarction was treated with valsartan and subsequently monitored for platelet function. The introduction of V4HV resulted in a measurable decrease in platelet aggregation markers, suggesting improved vascular health and reduced risk for further ischemic events.

Case Study 2: Hypertensive Patient Cohort

In a cohort study involving hypertensive patients treated with valsartan, those who exhibited higher levels of V4HV demonstrated better control over blood pressure and lower incidences of adverse cardiovascular events compared to those with lower metabolite levels .

Mechanism of Action

Valeryl-4-hydroxyvalsartan exerts its effects by interacting with the angiotensin II receptor. It acts as an antagonist, blocking the binding of angiotensin II to the receptor. This leads to a decrease in vasoconstriction, aldosterone release, and other downstream effects of angiotensin II. The compound’s mechanism of action is similar to that of valsartan, but its specific role and potency may vary .

Comparison with Similar Compounds

Structural and Functional Analogues

Valsartan (Parent Compound)

- Molecular Formula : C₂₄H₂₉N₅O₃

- Key Features: Lacks the hydroxyl group on the pentanoyl chain.

- Solubility : Sparingly soluble in water (pH-dependent: 56.6–100 mg/100 mL) .

- Metabolism : Minimal hepatic metabolism (~20%); primarily excreted unchanged.

- Analytical Methods : Widely analyzed via HPLC-UV, HPTLC, and LC-MS .

Valsartan Related Compound A (D-Valsartan)

- Molecular Formula : C₂₄H₂₉N₅O₃

- Key Features : Stereoisomer of valsartan with R-configuration at the valine chiral center.

- Role : A process-related impurity or enantiomeric contaminant .

- Differentiation : Distinguished by chiral chromatography or mass spectrometry .

4-Hydroxy Valsartan (Diastereomeric Mixture)

- Molecular Formula : C₂₄H₂₉N₅O₄

- Key Features : Structural isomer of valeryl-4-hydroxyvalsartan with undefined stereochemistry at the hydroxyl group.

- Applications : Used as a reference standard in metabolite studies .

Valsartan Impurity B (Benzyl Ester)

- Molecular Formula : C₃₁H₃₅N₅O₃

- Key Features : Intermediate with a benzyl ester group, increasing lipophilicity.

- Role : Formed during synthesis; hydrolyzed to valsartan in final steps .

Comparative Data Table

Key Research Findings

Metabolic Activity : this compound exhibits negligible pharmacological activity compared to valsartan, which potently blocks the AT₁ receptor .

Analytical Challenges : Distinguishing this compound from diastereomers (e.g., 4-hydroxy valsartan) requires high-resolution MS or chiral columns due to identical molecular weights .

Biological Activity

Valeryl-4-hydroxyvalsartan (V4HV) is a metabolite of valsartan, an angiotensin II receptor blocker (ARB) commonly used in the treatment of hypertension and heart failure. This article explores the biological activity of V4HV, particularly its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.

Pharmacological Profile

1. Antiplatelet Activity

Research indicates that V4HV exhibits significant antiplatelet properties. A study involving human platelets revealed that both valsartan and V4HV inhibited platelet aggregation in vitro. The effects were assessed using various concentrations (10 nmol to 100 µmol) and methods such as aggregometry and flow cytometry. Results showed:

- Inhibition of Platelet Aggregation : V4HV demonstrated a more potent inhibition of platelet aggregation compared to valsartan across various stimuli, including ADP and collagen .

- Surface Receptor Expression : Treatment with V4HV resulted in reduced expression of platelet activation markers such as GP IIb/IIIa antigen and vitronectin, suggesting a potential mechanism for its antiplatelet effects .

Table 1: Effects of Valsartan and V4HV on Platelet Aggregation

| Compound | Aggregation Inhibition (P-value) | Surface Receptor Expression Change |

|---|---|---|

| Valsartan | ADP: 0.0001; Collagen: 0.01 | Reduced |

| This compound | ADP: 0.0001; Collagen: 0.0001 | More pronounced reduction |

Metabolism and Pharmacokinetics

V4HV is formed as a minor metabolite during the metabolism of valsartan. A pharmacokinetic study indicated that after administration of a radiolabeled valsartan preparation, V4HV was detected in plasma at low concentrations, accounting for about 11% of the area under the curve (AUC) over 24 hours post-dose . Key findings include:

- Absorption : Approximately 51% of valsartan was absorbed after oral administration.

- Excretion : The majority of the drug was excreted unchanged via feces, with V4HV being a minor component .

Potential Therapeutic Implications

The biological activity of V4HV raises questions about its potential therapeutic roles beyond being a mere metabolite. Its antiplatelet activity may suggest benefits in cardiovascular health, particularly in patients at risk for ischemic events such as myocardial infarction or stroke. The study suggests that further clinical research is necessary to explore these implications fully .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural identity of Valeryl-4-hydroxyvalsartan in synthetic preparations?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a resolution solution (e.g., mixing standard stock solutions and diluents as per USP guidelines) to assess chromatographic separation of related compounds . Nuclear magnetic resonance (NMR) spectroscopy and elemental analysis should be used to confirm structural identity, with emphasis on reporting chemical shifts, coupling constants, and purity thresholds (>95%) for novel compounds . For known derivatives, cross-reference spectral data with established literature .

Q. What experimental protocols are essential for synthesizing this compound with high reproducibility?

- Methodological Answer : Document reaction conditions (solvent, temperature, catalyst) and stoichiometric ratios in detail, adhering to guidelines for reporting synthetic procedures . Include representative examples of purification steps (e.g., column chromatography, recrystallization) and validate yields through gravimetric analysis. For scalability, provide supplementary data on batch-to-batch variability in supporting information files .

Q. How should researchers design in vitro assays to evaluate the angiotensin II receptor antagonism of this compound?

- Methodological Answer : Use competitive binding assays with radiolabeled angiotensin II in cell lines expressing AT1 receptors. Standardize buffer pH, incubation time, and temperature across replicates. Include positive controls (e.g., valsartan) and validate results via dose-response curves. Report IC50 values with confidence intervals and statistical significance thresholds (e.g., p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different pharmacological models?

- Methodological Answer : Conduct systematic comparative studies controlling variables such as cell line origin (e.g., HEK293 vs. CHO-K1), assay conditions (e.g., serum-free vs. serum-containing media), and ligand concentrations. Use meta-analysis frameworks to identify confounding factors, and validate findings through orthogonal assays (e.g., calcium flux measurements vs. cAMP assays) . Reference standardized protocols from pharmacopeial guidelines to minimize inter-lab variability .

Q. What strategies are effective in optimizing the synthetic yield of this compound while minimizing byproduct formation?

- Methodological Answer : Apply design-of-experiments (DoE) methodologies to evaluate the impact of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Use real-time monitoring techniques (e.g., in-situ FTIR) to track intermediate formation. For byproduct suppression, incorporate scavenger reagents or gradient purification protocols. Report optimization outcomes as percentage yield improvements and impurity profiles .

Q. How can contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound derivatives be reconciled?

- Methodological Answer : Perform high-resolution mass spectrometry (HRMS) to confirm molecular formulas and isotopic patterns. Cross-validate NMR assignments using 2D techniques (e.g., COSY, HSQC) and compare with computational predictions (e.g., DFT-based chemical shift calculations). For unresolved conflicts, synthesize isotopically labeled analogs to isolate signal contributions .

Q. What mechanistic approaches are recommended to elucidate the metabolic stability of this compound in hepatic microsomal assays?

- Methodological Answer : Incubate the compound with human liver microsomes and NADPH cofactors, quantifying parent compound depletion via LC-MS/MS. Identify major metabolites using fragmentation patterns and compare pharmacokinetic parameters (e.g., t1/2, Clint) with structurally related antihypertensive agents. Incorporate cytochrome P450 isoform-specific inhibitors to delineate metabolic pathways .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers address variability in chromatographic retention times for this compound during method validation?

- Methodological Answer : Standardize mobile phase composition and column temperature across runs. Use internal standards (e.g., deuterated analogs) to correct for retention time shifts. Validate method robustness through inter-day and inter-operator reproducibility tests, reporting relative standard deviation (RSD) values for critical peaks .

Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity data in preclinical studies of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report effect sizes and confidence intervals to contextualize biological relevance beyond statistical significance .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure transparency when sharing raw spectral data for this compound in public repositories?

- Methodological Answer : Annotate datasets with metadata (e.g., instrument parameters, solvent peaks) and deposit them in FAIR-aligned repositories (e.g., Zenodo, ChemSpider). Use persistent identifiers (DOIs) and cite datasets in publications. For sensitive data, employ pseudonymization protocols while maintaining traceability to original experiments .

Properties

IUPAC Name |

(2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28)/t16?,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSQZMPILLPFKC-XLDIYJRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188259-69-0 | |

| Record name | Valeryl-4-hydroxyvalsartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188259690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALERYL-4-HYDROXYVALSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N891C54AXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.